3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
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Overview
Description
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is stirred at 100°C for several hours, followed by concentration under reduced pressure. The resulting solid is recrystallized from ethanol to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.
Scientific Research Applications
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorocinnamic acid: Shares the bromine and fluorine-substituted phenyl ring but differs in the presence of a cinnamic acid moiety.
3-Bromo-4-fluorophenylacetic acid: Similar in structure but contains a phenylacetic acid moiety instead of a cyclopropane carboxylic acid.
Uniqueness
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H12BrFO2 |
---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c1-12(2)9(10(12)11(15)16)6-3-4-8(14)7(13)5-6/h3-5,9-10H,1-2H3,(H,15,16) |
InChI Key |
WQWRRAPVSXKJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=CC(=C(C=C2)F)Br)C |
Origin of Product |
United States |
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